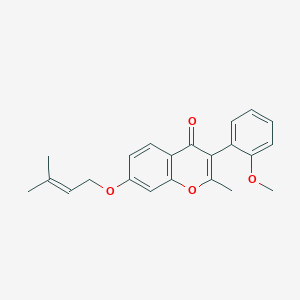

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Description

The compound 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one (hereafter referred to as the target compound) is a synthetic flavone derivative characterized by a chromen-4-one backbone substituted at three positions:

- 2-position: A methyl group.

- 3-position: A 2-methoxyphenyl group.

- 7-position: A 3-methylbut-2-en-1-yl (prenyl) ether group.

Its molecular formula is C₂₂H₂₂O₅, with a molecular weight of 366.41 g/mol .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14(2)11-12-25-16-9-10-18-20(13-16)26-15(3)21(22(18)23)17-7-5-6-8-19(17)24-4/h5-11,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHCDRVDOQIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.

Chemical Reactions Analysis

Hydrolysis of Prenyloxy Ether

The prenyloxy group (-O-(3-methylbut-2-en-1-yl)) at position 7 is susceptible to acid- or base-catalyzed hydrolysis. This reaction cleaves the ether bond, yielding a hydroxyl group.

In a study on analogous chromen-4-ones, hydrolysis under acidic conditions (e.g., 5% HCl in MeOH/THF) achieved complete deprotection within 6–12 hours .

Electrophilic Aromatic Substitution

The chromen-4-one core and methoxyphenyl group are reactive toward electrophilic substitution. Iodination and nitration are notable examples:

Iodination at Position 3

A protocol for iodinating similar chromen-4-ones involves:

-

Reagents : DMF-DMA (dimethylformamide dimethyl acetal) and I₂ in methanol.

-

Conditions : 80°C for 2 hours, followed by quenching with Na₂S₂O₃ .

Example :

3-Iodo-5,7-bis(methoxymethoxy)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (21 ) was synthesized via this method with 73% yield .

Alkylation and Prenylation

The prenyloxy group itself can undergo further alkylation. For example, CuI-catalyzed coupling with alkynes or halides:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkyne coupling | CuI, K₂CO₃, 3-chloro-3-methylbut-1-yne | 7-((2-methylbut-3-yn-2-yl)oxy) derivative | 70–85% |

This method was used to synthesize 5-hydroxy-3-iodo-6-(3-methylbut-2-en-1-yl)-7-((2-methylbut-3-yn-2-yl)oxy)-4H-chromen-4-one (22 ) .

Mannich Reaction for Amine Functionalization

Though the target compound lacks a hydroxyl group, hydrolysis of the prenyloxy group (as in Section 1) could enable Mannich reactions. For example:

-

Reagents : Formaldehyde + secondary amines.

Example from analog :

Mannich bases of icariside II (a chromen-4-one derivative) showed enhanced anticancer activity after functionalization at the 6-C position .

Oxidation of the Prenyl Chain

The 3-methylbut-2-en-1-yl group may undergo oxidation to form epoxides or diols.

| Reagent | Product | Application |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Epoxide | Increased polarity for drug design |

| OsO₄ | Vicinal diol | Synthetic intermediate |

Demethylation of Methoxy Group

The 2-methoxyphenyl group can undergo demethylation to produce a catechol derivative:

-

Reagent : BBr₃ in CH₂Cl₂ at -78°C.

-

Outcome : Free hydroxyl group for subsequent glycosylation or phosphorylation .

Reduction of Chromen-4-one Core

The ketone at position 4 can be reduced to an alcohol using NaBH₄ or LiAlH₄:

-

Conditions : NaBH₄ in MeOH, 0°C to RT.

-

Product : 4-hydroxy-4H-chromene derivative, a potential intermediate for further modifications.

Scientific Research Applications

Antioxidant Activity

Numerous studies have indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting its potential for developing therapeutic agents aimed at oxidative stress-related conditions .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In a series of tests against bacteria and fungi, it demonstrated effective inhibition, suggesting its potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance observed globally .

Synthesis of Functionalized Polymers

In materials science, derivatives of this compound have been utilized in synthesizing functionalized polymers. These polymers exhibit unique optical properties that can be harnessed in applications such as photonic devices and sensors. The incorporation of this compound into polymer matrices enhances their mechanical strength and thermal stability .

Case Study 1: Antioxidant Application

A study conducted on the antioxidant activity of this compound involved testing its efficacy against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent scavenging effect, with significant activity noted at higher concentrations. This positions the compound as a potential natural antioxidant in food preservation and nutraceutical formulations .

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The target compound belongs to the flavone family, which shares a 4H-chromen-4-one core. Below is a comparative analysis of its structural and physicochemical properties with related derivatives:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Prenyloxy vs. Benzyloxy Groups

- The target compound’s 7-prenyloxy group (3-methylbut-2-en-1-yl) contributes to higher lipophilicity (LogP ≈ 4.5 estimated) compared to the 7-(4-methoxybenzyloxy) group in (LogP ≈ 4.0). Prenyl chains are associated with improved cellular uptake in drug design .

Methoxy vs. Hydroxy Groups

- Methoxy groups enhance metabolic stability but may decrease antioxidant activity .

Positional Isomerism

- The 2-methyl substituent in the target compound distinguishes it from analogs like 2-(4-methylphenyl)-7-isobutoxy-4H-chromen-4-one . Positional differences influence steric interactions and binding to biological targets.

Biological Activity

The compound 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one , a derivative of chromone, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of approximately 286.34 g/mol. The structure features a chromone backbone, which is known for its versatility in biological applications.

Antioxidant Activity

Studies have shown that chromone derivatives possess significant antioxidant properties. For instance, the compound has been observed to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrate that it suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests a potential role in managing inflammatory conditions by modulating immune responses .

Antimicrobial Activity

The antimicrobial properties of chromone derivatives have been widely documented. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways involving Bcl-2 family proteins. Specifically, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

- Induction of Apoptosis : By altering mitochondrial membrane potential and activating caspases, it promotes programmed cell death in tumor cells.

Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced LPS-induced NO production by up to 70% at optimal concentrations (10 µM), indicating its potential as an anti-inflammatory agent .

Study 2: Anticancer Effects

In a recent investigation into its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Friedel-Crafts acylation followed by O-alkylation. Key steps include introducing the 3-methylbut-2-en-1-yl (prenyl) group via nucleophilic substitution under basic conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. Purity is confirmed via high-performance liquid chromatography (HPLC), and structural validation employs H/C NMR and HRMS (as in , which details similar flavonoid syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the chromenone backbone and substituent orientations. For non-crystalline samples, 2D-NMR (COSY, HSQC, HMBC) identifies coupling between the prenyloxy group and the chromenone core. IR spectroscopy confirms carbonyl (C=O) stretches near 1647 cm, consistent with chromen-4-one derivatives (see ) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting flavonoid-associated pathways:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Enzyme inhibition : α-Glucosidase/α-amylase inhibition assays (IC via spectrophotometry, as in ).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what strategies optimize structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at the 2-methyl or 7-prenyloxy positions to modulate lipophilicity and binding affinity. For example:

- Replace the prenyl group with longer isoprenoid chains to improve membrane permeability.

- Add electron-withdrawing groups (e.g., -Cl, -CF) to the phenyl ring to enhance enzyme inhibition (see for SAR frameworks). Validate via molecular docking against target proteins (e.g., α-glucosidase) .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT) to study binding modes. For example:

- Dock the compound into the active site of α-glucosidase (PDB: 5NN8) using AutoDock Vina.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity (as in , which models chromenone-enzyme interactions) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Perform meta-analysis of dose-response curves and assay conditions (e.g., pH, solvent effects). For instance, discrepancies in IC values may arise from variations in enzyme sources (microbial vs. mammalian α-glucosidase). Validate using standardized protocols (e.g., USP guidelines) and orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies elucidate the reaction mechanisms of derivatization at the 7-prenyloxy position?

- Methodological Answer : Use isotopic labeling (e.g., O) to track oxygen transfer during prenylation. Monitor intermediates via LC-MS and propose mechanisms based on kinetic isotope effects (KIE). Compare with analogous reactions in , where prenyloxy groups undergo acid-catalyzed rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.